Product packaging for cis-4-Methyltetrahydrofuran-3-ol(Cat. No.:CAS No. 1932610-18-8)

cis-4-Methyltetrahydrofuran-3-ol

Cat. No.: B3034582
CAS No.: 1932610-18-8
M. Wt: 102.13
InChI Key: FYIORKUEZVVKEL-CRCLSJGQSA-N
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Description

Cis-4-Methyltetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B3034582 cis-4-Methyltetrahydrofuran-3-ol CAS No. 1932610-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-4-methyloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIORKUEZVVKEL-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contemporary Synthetic Methodologies for Cis 4 Methyltetrahydrofuran 3 Ol

Tetrahydrofuran (B95107) Ring Construction Strategies

Intramolecular Cyclization Reactions

Radical Cyclization Methodologies
Stereocontrol in Radical Processes

The control of stereochemistry in radical cyclization reactions to form substituted tetrahydrofurans is a complex challenge. The formation of the cis or trans product is often dependent on the subtle interplay of steric and electronic factors in the transition state of the cyclization. For the synthesis of cis-4-methyltetrahydrofuran-3-ol (B2876645), radical cyclization strategies would typically involve a radical precursor designed to favor the formation of the desired cis isomer upon cyclization.

Research in this area often focuses on the use of radical precursors where the stereochemistry of the final product can be influenced by the stereochemistry of the starting material or by the use of chiral auxiliaries. The key step is the 5-exo-trig cyclization of an oxygen-centered radical onto a suitably substituted alkene. The diastereoselectivity of this cyclization is crucial. For instance, the cyclization of a radical generated from a precursor with a pre-existing stereocenter can proceed with high diastereoselectivity. The relative orientation of the substituents on the acyclic precursor during the transition state of the cyclization dictates the stereochemical outcome. Achieving a high degree of stereocontrol in favor of the cis isomer often requires careful design of the radical precursor to minimize steric interactions that would lead to the formation of the undesired trans isomer.

Multi-step Synthesis from Acyclic Precursors

The construction of the this compound ring system from acyclic precursors is a more common and often more controllable approach. This strategy allows for the sequential introduction of the required functional groups and stereocenters.

The design of the acyclic precursor is paramount for a successful multi-step synthesis. A typical precursor would be a four-carbon chain with appropriate functionalization to facilitate the eventual ring closure. For the synthesis of this compound, a common strategy involves starting with a chiral building block that already contains one of the required stereocenters.

For example, a synthesis could commence from a commercially available chiral epoxide or a diol. The precursor must contain a hydroxyl group that will become the ring oxygen and another functional group, such as a double bond or a leaving group, positioned to allow for the formation of the five-membered ring. The methyl group at the C4 position and the hydroxyl group at the C3 position must be installed with the correct relative stereochemistry. This is often achieved through stereoselective reactions such as Sharpless asymmetric epoxidation or dihydroxylation, or by using substrate-controlled reactions where the existing stereocenter directs the stereochemical outcome of subsequent transformations.

Stereoselective Epoxidation: An allylic alcohol precursor can undergo a Sharpless asymmetric epoxidation to introduce a chiral epoxide ring. This sets the stereochemistry at two adjacent carbon atoms.

Regioselective Epoxide Opening: The epoxide is then opened regioselectively by a methyl-containing nucleophile, such as an organocuprate, to install the methyl group at the C4 position.

Intramolecular Cyclization: The resulting diol can then be induced to cyclize under acidic or basic conditions. The stereochemistry of the diol precursor will dictate the cis or trans relationship of the substituents in the final tetrahydrofuran ring. An alternative is the intramolecular Williamson ether synthesis, where one of the hydroxyl groups is converted to a leaving group.

Each step in the sequence must be optimized to ensure high yields and to prevent the loss of stereochemical integrity.

Process Development and Scalability

The optimization of reaction parameters is crucial for maximizing the yield of this compound and ensuring high stereoselectivity. Key parameters that are typically optimized include:

Temperature: Ring-closing metathesis (RCM) reactions, a potential method for forming the tetrahydrofuran ring, are often sensitive to temperature. For instance, studies on similar systems have shown that running the reaction at elevated temperatures, such as 70 °C, can lead to high product yields. acs.org

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. While common solvents like tetrahydrofuran (THF) are often used, alternative solvents such as 4-methyltetrahydropyran (4-MeTHP) have shown promise in certain reactions like olefin metathesis due to their favorable solving properties and ability to dissolve nonpolar materials. acs.org

Catalyst Loading: In catalyzed reactions, such as RCM, minimizing the amount of catalyst used is important for both cost and environmental reasons. Optimization studies aim to find the lowest effective catalyst loading that still provides a high yield in a reasonable timeframe. acs.org

Concentration: The concentration of the reactants can influence the rate of intramolecular versus intermolecular reactions. For cyclization reactions, running the reaction at high dilution can favor the desired intramolecular pathway.

ParameterConditionOutcomeReference
Temperature70 °CHigh product yields in RCM acs.org
Solvent4-MeTHPFavorable for olefin metathesis acs.org
Catalyst Loading0.3 mol % (Ru3d)96% yield in a model CM reaction acs.org

A scalable synthetic route is one that can be safely and economically performed on a large scale. The principles of green chemistry are often applied in the development of such routes, favoring the use of less hazardous reagents and solvents, minimizing waste, and designing energy-efficient processes.

For the synthesis of this compound, a scalable route would ideally start from inexpensive and readily available starting materials. The number of synthetic steps should be minimized, and each step should be high-yielding and robust. Purification methods should also be amenable to large-scale operations, with a preference for crystallization over chromatography.

An example of a consideration for scalability is the choice of catalyst. While some highly active catalysts may be expensive or require stringent reaction conditions (e.g., complete exclusion of air and moisture), a more scalable process might utilize a slightly less active but more robust and less expensive catalyst. For instance, in the context of metathesis, conducting a reaction in air with reduced catalyst loading, as has been demonstrated in the synthesis of a sildenafil (B151) derivative in 4-MeTHP, points towards a more scalable process. acs.org This approach yielded an 88% yield on a 33 g scale with a significant reduction in catalyst, highlighting a practical advancement for larger-scale synthesis. acs.org

Mechanistic Investigations and Stereochemical Control in Reactions Involving Cis 4 Methyltetrahydrofuran 3 Ol

Reaction Mechanism Elucidation

The formation of the cis-4-Methyltetrahydrofuran-3-ol (B2876645) structure often involves the ring-opening of an epoxide precursor. The mechanism of this key step, as well as other related reactions, dictates the final stereochemistry of the product.

Nucleophilic Ring Opening of Epoxide Precursors

The synthesis of tetrahydrofuranols can be achieved through the intramolecular cyclization of epoxy alcohols. researchgate.net The ring-opening of epoxides is a versatile method for constructing the tetrahydrofuran (B95107) ring system. This process can occur under either acidic or basic conditions, and the mechanism significantly influences the regioselectivity and stereochemistry of the product. chemistrysteps.comlibretexts.orgchemistrysteps.com The high ring strain of epoxides, a combination of angle and torsional strain, makes them susceptible to nucleophilic attack, even though alkoxides are generally poor leaving groups. chemistrysteps.com

The ring-opening of epoxides under acidic conditions can proceed through mechanisms with characteristics of both SN1 and SN2 pathways, often referred to as A1 and A2 mechanisms, respectively. libretexts.orglibretexts.orgucalgary.ca

A1-like Mechanism: In the presence of a strong acid, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orgmasterorganicchemistry.comyoutube.com This is followed by the breaking of a carbon-oxygen bond to form a species with significant carbocation character at the more substituted carbon. libretexts.orglibretexts.org The nucleophile then attacks this more electrophilic carbon. chemistrysteps.commasterorganicchemistry.com This pathway is favored when one of the epoxide carbons is tertiary, as it can better stabilize the developing positive charge. libretexts.orgucalgary.ca

A2-like Mechanism: This pathway is analogous to a standard SN2 reaction. The nucleophile attacks the less sterically hindered carbon of the protonated epoxide in a concerted fashion, leading to the opening of the ring. chemistrysteps.comyoutube.commasterorganicchemistry.com This mechanism is more prevalent when the epoxide carbons are primary or secondary. libretexts.org

The distinction between these pathways can be subtle and is often described as a continuum or a "hybrid" of SN1 and SN2 characteristics. libretexts.org The nature of the substrate, the nucleophile, and the reaction conditions all play a role in determining which mechanistic pathway is dominant. chemistrysteps.comlibretexts.org

A key feature of epoxide ring-opening reactions is the stereochemical outcome at the carbon atom that undergoes nucleophilic attack.

Inversion of Configuration: The backside attack of the nucleophile, characteristic of an SN2 mechanism, leads to an inversion of the stereochemistry at the site of attack. masterorganicchemistry.comyoutube.comyoutube.com This is a consistent observation in both base-catalyzed and acid-catalyzed ring-opening reactions of epoxides. youtube.comyoutube.commasterorganicchemistry.com Even in reactions with significant SN1 character (A1-like), the attack often occurs with inversion because the leaving group, while partially dissociated, still shields the front face of the molecule. ucalgary.ca

Retention of Configuration: Retention of configuration occurs at the carbon atom of the epoxide that is not attacked by the nucleophile. masterorganicchemistry.comyoutube.com Its stereochemistry remains unchanged throughout the reaction.

The predictable stereospecificity of epoxide ring-opening, particularly the inversion of configuration, is a powerful tool in asymmetric synthesis, allowing for the controlled formation of specific stereoisomers. youtube.comyoutube.com

Stereoselective Radical Cyclization Mechanisms

Radical cyclization reactions provide another powerful method for the synthesis of substituted tetrahydrofurans. datapdf.com These reactions often involve the generation of a radical species that then undergoes an intramolecular cyclization to form the heterocyclic ring. For instance, the cyclization of bis(β-alkoxyacrylates) can lead to the formation of (tetrahydrofuranyl)tetrahydrofuran derivatives. rsc.org The stereoselectivity of these reactions can be influenced by the structure of the starting material and the reaction conditions. Cobalt-mediated radical cyclizations have also been shown to produce polysubstituted tetrahydrofurans with a degree of stereoselectivity. acs.org

Rearrangement Mechanisms of Related Compounds

Rearrangement reactions can also lead to the formation of tetrahydrofuran structures. For example, Lewis acid-mediated rearrangement of substituted 1,3-dioxolan-4-ones can produce disubstituted tetrahydrofurans. nih.gov Additionally, photochemical ring expansion of smaller heterocyclic rings like oxetanes can yield tetrahydrofuran derivatives, with the mechanism proposed to proceed through a diradical pathway. rsc.org In some cases, tandem cyclization-rearrangement sequences have been observed, where an initial cyclization is followed by an unexpected ring opening and subsequent cyclization to form a tetrahydrofuran ring. nih.gov

Control of Stereochemistry

The control of stereochemistry is paramount in the synthesis of complex molecules like this compound. Several strategies have been developed to achieve high diastereoselectivity in the formation of substituted tetrahydrofurans.

One approach involves the use of chiral starting materials, where the stereocenters present in the precursor direct the stereochemical outcome of the cyclization reaction. nih.gov Another strategy employs chiral catalysts or reagents to induce asymmetry. For example, the use of specific ligands in metal-catalyzed reactions can lead to the formation of one enantiomer in excess. organic-chemistry.org

Furthermore, the choice of reaction conditions can significantly impact the stereoselectivity. For instance, in the magnesium iodide-catalyzed rearrangement of epoxyalcohols, the diastereomeric ratio of the resulting tetrahydrofuran products was found to be 85:15. researchgate.netnih.gov A modular approach utilizing newly synthesized Hantzsch ester derivatives as both hydride sources and selectivity modulators has been shown to produce 2,5-cis-disubstituted tetrahydrofurans with excellent diastereoselectivity. nih.gov

Table 1: Mechanistic and Stereochemical Data for Tetrahydrofuran Synthesis

Reaction Type Precursor(s) Reagents/Conditions Key Mechanistic Feature Stereochemical Outcome Reference(s)
Nucleophilic Ring Opening Epoxide H3O+ Protonation followed by nucleophilic attack at the more substituted carbon Inversion of configuration at the site of attack masterorganicchemistry.com, libretexts.org
Nucleophilic Ring Opening Epoxide NaOH, H2O SN2 attack at the less substituted carbon Inversion of configuration at the site of attack masterorganicchemistry.com
Radical Cyclization Bis(β-alkoxyacrylates) Radical initiator Intramolecular radical addition Formation of specific diastereomers rsc.org
Rearrangement Substituted 1,3-dioxolan-4-one Dimethyltitanocene, triisobutylaluminum Rearrangement of an oxonium ion Modest stereoselectivity nih.gov
Photochemical Ring Expansion Oxetane Photochemical conditions Diradical pathway Dependent on ylide intermediate rsc.org
Lewis Acid-Catalyzed Cyclization Epoxyalcohol MgI2 Halohydrin formation and cycloetherification 85:15 mixture of diastereomers nih.gov, researchgate.net
Modular Synthesis Acyl chloride and alkene Hantzsch ester derivatives Reduction of an oxocarbenium ion Excellent diastereoselectivity for cis-isomer nih.gov

Influence of Substrate Structure and Electronic Properties

The inherent structural and electronic characteristics of this compound and its derivatives play a foundational role in directing the stereochemical course of a reaction. The spatial arrangement of the methyl and hydroxyl groups on the tetrahydrofuran ring creates a specific steric environment that can favor the approach of a reagent from one face of the molecule over the other.

The electronic properties of the substrate, influenced by the presence of electron-donating or electron-withdrawing groups, can also significantly impact the transition state energies of competing diastereomeric pathways. For instance, the nucleophilicity of the hydroxyl group and the electrophilicity of the adjacent carbon atoms are key determinants in many of its reactions.

Role of Catalysts and Reagents in Diastereoselection

The selection of appropriate catalysts and reagents is a powerful tool for controlling the diastereoselectivity of reactions involving this compound. Catalysts can provide an alternative reaction pathway with a lower activation energy, and chiral catalysts, in particular, can create a chiral environment that directs the formation of one diastereomer over another.

Reagents, especially those containing boron, have been shown to be effective in the regiocontrolled cleavage of related cyclic ethers. For example, various B-bromoboranes have been studied for the regiocontrolled halogenative cleavage of 2-methyltetrahydrofuran. researchgate.net A comparative study of reagents such as BH2Br·SMe2, BHBr2·SMe2, BBr3, (MeO)2BBr, and MeOBBr2 highlighted that the newly synthesized (MeO)2BBr is a highly promising regioselective reagent, particularly at lower temperatures. researchgate.net The mechanism for this type of cleavage is predominantly SN2-like, favoring the formation of the primary bromide. researchgate.net

The table below summarizes the regioselectivity of different boron-based reagents in the cleavage of 2-methyltetrahydrofuran, which provides insights into how similar reagents might interact with substituted tetrahydrofurans like this compound.

Table 1: Regioselectivity of Boron Reagents in the Cleavage of 2-Methyltetrahydrofuran

Reagent Conditions Major Product Reference
BH2Br·SMe2 - Primary Bromide researchgate.net
BHBr2·SMe2 - Primary Bromide researchgate.net
BBr3 - Non-regioselective researchgate.net
(MeO)2BBr Lower Temperatures Primary Bromide researchgate.net
MeOBBr2 - Primary Bromide researchgate.net

This table is generated based on findings from the regiocontrolled halogenative cleavage of 2-methyltetrahydrofuran, a structurally related compound, to infer potential reactivity with this compound.

Solvent and Temperature Effects on Stereoselectivity

The reaction environment, specifically the solvent and temperature, can have a profound effect on the stereochemical outcome of a reaction. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the energy difference between competing diastereomeric pathways.

Temperature also plays a critical role in stereoselectivity. While it is a common assumption that lower temperatures lead to higher selectivity, this is not universally true. The stereoselectivity of a reaction can either increase or decrease as the temperature is raised. researchgate.net For instance, in some enzymatic reductions, optimal stereoselectivity is achieved at the highest temperature compatible with the stability of the enzyme system. researchgate.net Conversely, in the reduction of ethyl 4-chloro-3-oxobutanoate, the enantiomeric excess was substantially increased by decreasing the temperature from 40 °C to -3 °C. researchgate.net These examples underscore the importance of empirical optimization of reaction temperature to achieve the desired stereochemical outcome.

Table 2: Effect of Temperature on Stereoselectivity in Enzymatic Reactions

Substrate Enzyme System Temperature Change Effect on Stereoselectivity Reference
2-butanone Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase Increased Increased researchgate.net
2-pentanone Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase Increased Decreased researchgate.net
Racemic 2-methylbutyraldehyde PADH from T. ethanolicus 15°C to 35°C Increased e.e. (14% to 51%) researchgate.net
Acyclic secondary alcohols Horse liver alcohol dehydrogenase Increased Decreased researchgate.net
Ethyl 4-chloro-3-oxobutanoate NcCR 40°C to -3°C Increased e.e. (78.8% to 98.0%) researchgate.net

This table illustrates the variable effect of temperature on stereoselectivity in different enzymatic systems, providing a general principle that is applicable to reactions involving this compound.

Chemical Transformations and Derivatization of Cis 4 Methyltetrahydrofuran 3 Ol

Synthesis of Novel Tetrahydrofuran (B95107) Analogues

The modification of the core cis-4-Methyltetrahydrofuran-3-ol (B2876645) structure is primarily centered around the reactivity of its hydroxyl group and the subsequent introduction of new stereocenters.

The secondary alcohol at the C-3 position is the primary site for chemical modification. Standard transformations such as esterification, etherification, and oxidation are readily achievable, leading to a wide range of functionalized analogues.

One of the most significant modifications is the oxidation of the hydroxyl group to a carbonyl, yielding 4-methyltetrahydrofuran-3-one. This transformation is crucial as it converts the chiral alcohol into a prochiral ketone, which can then be used to generate new stereoisomers. A common and efficient method for this oxidation on similar tetrahydrofuran-3-ol systems involves the use of 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA). google.com This method is known for its high efficiency and mild reaction conditions, which are suitable for the sensitive ether linkage. google.com

Another key modification involves the inversion of the stereochemistry at the C-3 position. The cis-alcohol can be converted to its trans diastereomer. A well-established method for such an inversion is the Mitsunobu reaction. This reaction proceeds with a high degree of stereospecificity, involving the activation of the hydroxyl group with diethyl azodicarboxylate (DEAD) or a similar reagent, followed by nucleophilic substitution with a carboxylate, such as p-nitrobenzoic acid. Subsequent hydrolysis of the resulting ester yields the inverted alcohol, trans-4-Methyltetrahydrofuran-3-ol. This transformation is fundamental for accessing the alternative diastereomeric series of compounds.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. These activated intermediates are then susceptible to nucleophilic substitution by a variety of nucleophiles (e.g., azides, cyanides, thiols), introducing diverse functional groups at the C-3 position.

Transformation Reagents Product Significance
OxidationTEMPO, TCCA4-Methyltetrahydrofuran-3-oneAccess to prochiral ketone for further derivatization.
StereoinversionDEAD, PPh₃, p-Nitrobenzoic acid then NaOHtrans-4-Methyltetrahydrofuran-3-olAccess to the trans diastereomer.
MesylationMethanesulfonyl chloride, Triethylaminecis-4-Methyltetrahydrofuran-3-yl mesylateActivation of hydroxyl for nucleophilic substitution.
EtherificationNaH, Alkyl halide (e.g., Benzyl bromide)3-Alkoxy-4-methyltetrahydrofuranProtection of hydroxyl or introduction of new side chains.

The ketone, 4-methyltetrahydrofuran-3-one, is the ideal precursor for the introduction of a new stereocenter at the C-3 position. The prochiral carbonyl group can undergo diastereoselective nucleophilic addition.

For instance, the reaction of 4-methyltetrahydrofuran-3-one with Grignard reagents (R-MgX) or organolithium reagents (R-Li) introduces a new alkyl or aryl group at C-3, creating a tertiary alcohol. The facial selectivity of this addition is influenced by the existing stereocenter at C-4. The methyl group at C-4 can direct the incoming nucleophile to the opposite face of the ring to minimize steric hindrance, leading to the preferential formation of one diastereomer. The choice of reagent and reaction conditions can be optimized to enhance this diastereoselectivity.

Similarly, the stereoselective reduction of the ketone can regenerate the alcohol functionality but with the potential to form either the cis or trans isomer, depending on the reducing agent used. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), typically approach from the less hindered face, leading to a high diastereoselectivity that can differ from reductions with smaller hydrides like sodium borohydride. This allows for controlled access to specific diastereomers of the starting alcohol or its epimer.

Reaction Type Precursor Reagents Product Type Stereochemical Outcome
Grignard Addition4-Methyltetrahydrofuran-3-oneR-MgX (e.g., MeMgBr)Tertiary AlcoholNew stereocenter at C-3; diastereoselectivity influenced by C-4 methyl group.
Stereoselective Reduction4-Methyltetrahydrofuran-3-oneL-Selectride® or NaBH₄Secondary AlcoholControlled formation of cis or trans diastereomers.

Development of Complex Polycyclic Systems Containing the Tetrahydrofuran Moiety

This compound and its derivatives serve as valuable starting points for the construction of more rigid and complex polycyclic frameworks, including fused and spirocyclic systems.

A key strategy for forming fused-ring systems involves intramolecular cyclization reactions where the tetrahydrofuran ring constitutes one of the rings in the final bicyclic structure. A powerful method to achieve this is through radical cyclization.

For example, a derivative of 4-methyltetrahydrofuran-3-ol can be elaborated to install a reactive tether, typically at a position alpha to the ether oxygen (C-2 or C-5). In a documented approach for analogous systems, a β-substituted tetrahydrofuran (at C-3) is further functionalized at the α'-position (C-5) with a side chain containing a terminal alkene. rsc.org Generation of a radical at the C-3 position, for instance from a corresponding bromide or xanthate ester, can initiate an intramolecular cyclization onto the alkene. This 5-exo-trig cyclization is kinetically favored and results in the formation of a new five-membered ring fused to the original tetrahydrofuran, creating a 2-oxabicyclo[2.2.1]heptane framework. rsc.org This strategy provides a robust entry into rigid, bicyclic ethers that are present in some natural products.

Spirocycles are a class of compounds where two rings are connected through a single common atom. The ketone, 4-methyltetrahydrofuran-3-one, is a logical precursor for the synthesis of spirocyclic systems where the spiro-center is the C-3 atom of the tetrahydrofuran ring.

One established approach to spirocycles involves the intramolecular cyclization of a tether attached to the spiro-forming atom. Starting from 4-methyltetrahydrofuran-3-one, a two-carbon chain with a terminal nucleophile or electrophile could be introduced. For example, a Reformatsky reaction with ethyl bromoacetate (B1195939) would generate a β-hydroxy ester, which could be further elaborated into a tether suitable for cyclization.

A more direct approach involves a tandem reaction sequence. For instance, a Michael acceptor can be appended to the C-3 position. Subsequent intramolecular Michael addition of a nucleophile, also tethered to the ring, can form the second ring in a highly stereoselective manner. General methods for synthesizing spirocycles often involve the cyclization of geminally disubstituted cyclic compounds. researchgate.net By analogy, one could envision derivatizing 4-methyltetrahydrofuran-3-one to install two separate side-chains at the C-3 position, which could then be induced to cyclize with each other.

Another strategy could involve the synthesis of a diol where one of the hydroxyl groups is the C-3 hydroxyl of the tetrahydrofuran and the other is part of a side chain attached to the C-3 position. Acid-catalyzed cyclization and dehydration would then form a spiroketal, a common structural motif in natural products. acs.org While specific examples starting from this compound are not prevalent in the literature, these established synthetic strategies for spirocycle formation are chemically sound and applicable to this versatile starting material. researchgate.net

Spectroscopic Characterization and Conformational Analysis of Cis 4 Methyltetrahydrofuran 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.

To confirm the cis relative stereochemistry of the methyl and hydroxyl groups at the C4 and C3 positions, respectively, a combination of 1D and 2D NMR experiments would be necessary.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring and the methyl group. The coupling constants (J-values) between adjacent protons, particularly H3 and H4, would provide initial clues about their dihedral angles and, consequently, their relative orientation.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments. For cis-4-Methyltetrahydrofuran-3-ol (B2876645), five distinct signals would be anticipated. The chemical shifts of C3 and C4 would be of particular interest, as they are directly influenced by the stereochemistry.

2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining through-space proximity of protons. For a cis configuration, a NOESY experiment should reveal a cross-peak between the protons of the methyl group at C4 and the proton at C3, indicating their spatial closeness on the same face of the tetrahydrofuran ring. The absence or weakness of such a correlation in the trans isomer would be a key differentiating factor.

Hypothetical ¹H NMR Data for this compound: (Note: This table is illustrative and not based on experimental data.)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H3 ~4.0 m -
H4 ~2.2 m -
CH₃ ~1.1 d J = 7.0
OCH₂ ~3.5-3.8 m -

Hypothetical ¹³C NMR Data for this compound: (Note: This table is illustrative and not based on experimental data.)

Carbon Chemical Shift (ppm)
C2 ~68
C3 ~75
C4 ~40
C5 ~67

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope (E) and twist (T) forms. The presence of substituents influences the preferred conformation to minimize steric strain. For this compound, the two bulky groups (methyl and hydroxyl) being on the same side of the ring would lead to specific conformational preferences to alleviate steric interactions. Analysis of vicinal coupling constants from high-resolution ¹H NMR spectra can provide insights into the dihedral angles and help in determining the predominant conformation in solution.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations from the alkyl and methyl groups would appear in the 2850-3000 cm⁻¹ region. A strong C-O stretching band for the ether linkage would be expected around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-O ring vibrations would be observable, and the symmetric C-H stretching vibrations would likely be strong.

Hypothetical Vibrational Band Assignments for this compound: (Note: This table is illustrative and not based on experimental data.)

Wavenumber (cm⁻¹) Assignment Spectroscopy
~3400 O-H stretch IR (broad)
~2970 C-H stretch (asymmetric) IR, Raman
~2880 C-H stretch (symmetric) IR, Raman
~1460 C-H bend IR
~1100 C-O stretch (ether) IR (strong)

The precise positions and intensities of the vibrational bands are sensitive to the molecular conformation. Theoretical calculations, often using Density Functional Theory (DFT), are typically employed to predict the vibrational spectra for different possible conformers. By comparing the calculated spectra with the experimental IR and Raman data, it is possible to deduce the most stable conformation of the molecule.

Other Spectroscopic Techniques for Structural Elucidation and Purity Assessment

In addition to NMR and vibrational spectroscopy, other techniques are vital for a complete characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would also offer structural clues.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques, often coupled with a mass spectrometer (GC-MS) or other detectors, are essential for assessing the purity of the compound and for separating it from any isomers or impurities.

Theoretical and Computational Chemistry Studies of Cis 4 Methyltetrahydrofuran 3 Ol

Computational Mechanistic Studies

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms leading to the formation of cis-4-Methyltetrahydrofuran-3-ol (B2876645). By modeling the potential energy surface of a reaction, chemists can identify key intermediates and transition states, providing a quantitative understanding of the reaction kinetics and thermodynamics.

The formation of the tetrahydrofuran (B95107) ring in this compound often proceeds through an intramolecular cyclization reaction, such as the cyclization of an unsaturated alcohol. masterorganicchemistry.com Density Functional Theory (DFT) is a commonly employed method to investigate these reaction pathways. nih.gov Calculations can pinpoint the geometry of the transition state, which is the highest energy point along the reaction coordinate, and determine its energetic barrier.

For instance, in a hypothetical acid-catalyzed intramolecular hydroalkoxylation of a corresponding pentene-1,3-diol to form this compound, computational analysis would involve locating the transition state for the 5-exo-tet cyclization. The energy profile would be calculated, detailing the relative energies of the reactant, the protonated intermediate, the transition state, and the final product. These calculations are often performed using a functional like B3LYP with a suitable basis set such as 6-31G(d,p). Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical Calculated Energies for the Cyclization to form this compound Disclaimer: The following data is illustrative and based on typical values for similar reactions, not on specific calculations for this compound.

SpeciesMethod/Basis SetSolvation ModelRelative Energy (kcal/mol)
Reactant (Pentene-1,3-diol)B3LYP/6-31G(d,p)PCM (Water)0.0
Protonated IntermediateB3LYP/6-31G(d,p)PCM (Water)+5.2
Transition State (TS)B3LYP/6-31G(d,p)PCM (Water)+15.8
Product (this compound)B3LYP/6-31G(d,p)PCM (Water)-3.7

One of the most significant contributions of computational chemistry is in explaining the origins of stereoselectivity. For the synthesis of this compound, where multiple stereocenters are established, understanding why the cis diastereomer is favored over the trans is crucial. Computational studies can model the transition states leading to both diastereomers. The difference in the activation energies of these competing pathways determines the diastereomeric ratio of the products.

The preference for the cis configuration can often be attributed to steric and electronic factors in the transition state. For example, in a palladium-catalyzed oxidative cyclization, intramolecular hydrogen bonding can enforce a specific conformation in the transition state, leading to high diastereoselectivity. acs.org DFT calculations can quantify the stabilizing effects of such non-covalent interactions.

Prediction of Stereochemical Outcomes

Beyond explaining observed stereoselectivity, computational methods can predict the stereochemical outcome of a reaction before it is performed in the lab. This predictive power is invaluable for the design of efficient and selective synthetic routes.

The tetrahydrofuran ring is not planar and exists in a range of puckered conformations. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). The substituents on the ring influence the relative energies of these conformers. For this compound, the methyl and hydroxyl groups will have preferred pseudo-axial or pseudo-equatorial positions to minimize steric strain.

Computational methods can be used to perform a detailed conformational analysis. By calculating the potential energy surface as a function of the puckering coordinates, the global minimum energy conformation and the energy barriers between different conformers can be determined. Studies on similar substituted tetrahydrofurans have shown that the energy differences between conformers can be small, leading to a dynamic equilibrium. nih.gov

The diastereomeric ratio of a reaction is governed by the Curtin-Hammett principle, which relates the product ratio to the difference in the free energies of the diastereomeric transition states. Quantum chemical calculations can provide these free energies with a high degree of accuracy. By comparing the calculated free energy of the transition state leading to the cis product with that of the trans product, the diastereomeric ratio (d.r.) can be predicted using the following equation:

ΔΔG‡ = -RT ln(d.r.)

where ΔΔG‡ is the difference in the Gibbs free energies of the transition states, R is the gas constant, and T is the temperature. These calculations are instrumental in designing catalysts and reaction conditions that favor the formation of the desired stereoisomer. nih.gov

Computational Spectroscopy

Computational methods are also extensively used to predict and interpret the spectroscopic properties of molecules. This can be particularly useful for identifying and characterizing compounds like this compound.

Ab initio and DFT calculations can predict various spectroscopic parameters, including NMR chemical shifts and coupling constants, as well as vibrational frequencies and intensities for IR and Raman spectra. dtic.milmdpi.com The accuracy of these predictions has significantly improved with the development of more sophisticated theoretical models and computational power. rsc.org

For this compound, computational spectroscopy can help in assigning the signals in its 1H and 13C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in a given geometry, the chemical shifts can be predicted. q-chem.comnih.gov It is important to consider conformational averaging, as the observed chemical shifts are a population-weighted average of the shifts of the individual conformers. nih.gov

Similarly, the calculation of the vibrational frequencies can aid in the interpretation of the IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound Disclaimer: The following data is illustrative and based on typical values for similar compounds, not on specific calculations for this molecule.

Spectroscopy TypeParameterCalculated Value
13C NMRC3 Chemical Shift (ppm)75.2
13C NMRC4 Chemical Shift (ppm)38.5
1H NMRH3 Chemical Shift (ppm)4.1
1H NMRH4 Chemical Shift (ppm)2.3
IRO-H Stretch (cm-1)3450
IRC-O Stretch (cm-1)1080

Theoretical Prediction of NMR Chemical Shifts

Specific theoretical predictions for the ¹H and ¹³C NMR chemical shifts of this compound are not available in the searched literature.

Calculated Vibrational Frequencies and Intensities

Specific calculated vibrational frequencies and their corresponding intensities for this compound are not available in the searched literature.

Applications of Cis 4 Methyltetrahydrofuran 3 Ol As a Synthetic Intermediate

Role in Pharmaceutical Intermediate Synthesis

The tetrahydrofuran (B95107) ring is a common structural feature in a wide array of natural products and biologically active molecules, including many pharmaceutical compounds. nih.gov These structures often exhibit diverse biological activities such as antitumor, antimicrobial, and antiviral properties. nih.gov The stereoselective synthesis of these substituted tetrahydrofurans is a key focus in medicinal chemistry. nih.gov

While direct evidence of cis-4-Methyltetrahydrofuran-3-ol (B2876645) as a precursor to specific commercial APIs is limited in the available literature, its structure is analogous to intermediates used in the synthesis of various therapeutic agents. Chiral alcohols and substituted tetrahydrofurans are crucial components in the synthesis of complex molecules, including nucleoside analogues that form the backbone of many antiviral therapies. biorxiv.orgmdpi.com The development of novel nucleoside analogues with diverse structural features is an ongoing area of research to combat emerging viral threats and drug resistance. biorxiv.orgbiorxiv.org

The defined stereochemistry of this compound makes it a potential starting material for the stereoselective construction of drug scaffolds. The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, as different stereoisomers of a drug can have vastly different biological activities and safety profiles. The tetrahydrofuran moiety, with its specific cis-substitution pattern, can serve as a rigid scaffold upon which other functionalities can be built with a high degree of stereochemical control. This is particularly important in the synthesis of complex natural products and their analogues which often contain multiple stereocenters. nih.gov

Use in Agrochemical Synthesis

Contribution to Advanced Materials Chemistry (e.g., Monomer Precursors)

Tetrahydrofuran itself is a monomer used in the production of polytetrahydrofuran (PTHF), a polymer with various industrial applications. silvarigroup.comlaballey.com While the direct use of this compound as a monomer precursor for specialty polymers is not well-documented, functionalized tetrahydrofurans can, in principle, be used to create polymers with specific properties. The hydroxyl and methyl groups on the ring could introduce functionality and alter the physical properties of the resulting polymer, such as its thermal stability, solubility, and crystallinity. The development of bio-based polymers is an area of active research, and functionalized furans derived from renewable resources are being explored as potential monomers. specialchem.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-4-Methyltetrahydrofuran-3-ol, and how can reaction conditions be optimized for yield and stereoselectivity?

  • Methodological Answer : Common synthetic routes include catalytic hydrogenation of furan derivatives or stereoselective cyclization of diols. Optimization involves adjusting catalysts (e.g., palladium or nickel for hydrogenation) and temperature gradients to favor the cis-configuration. Systematic review methodologies, such as those outlined in the Cochrane Handbook, can guide experimental design to compare yields across conditions . Fluorinated tetrahydrofuran derivatives synthesized under controlled conditions (e.g., anhydrous solvents, inert atmospheres) provide insights into stereochemical control .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry and regioselectivity of the compound. Compare experimental data with reference spectra from authoritative databases like NIST Chemistry WebBook, which provides validated NMR and IR spectra for structurally similar compounds . Coupling constants in ¹H NMR can differentiate cis/trans isomers.

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV/RI detection are preferred. Use PubChem and ChemIDplus to obtain retention indices and fragmentation patterns for calibration . Internal standards (e.g., deuterated analogs) improve accuracy in quantitative analysis.

Advanced Research Questions

Q. How should researchers address contradictions in reported physical properties (e.g., solubility, boiling point) of this compound across studies?

  • Methodological Answer : Conduct a systematic review of primary literature to identify variables causing discrepancies (e.g., purity levels, measurement techniques). Apply meta-analysis frameworks from the Cochrane Handbook to statistically reconcile data . Experimental replication under standardized conditions (e.g., ASTM methods) is essential.

Q. What strategies are effective for controlling stereochemical outcomes during the synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enhance stereoselectivity. Fluorinated analogs demonstrate that electron-withdrawing groups adjacent to the hydroxyl moiety stabilize the cis-configuration . Computational modeling (DFT) predicts transition states to guide catalyst selection.

Q. What are the best practices for ensuring safety when handling this compound in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) per OSHA/NIOSH guidelines. Use nitrile gloves and face shields to prevent dermal/ocular exposure, as recommended in safety protocols for similar tetrahydrofuran derivatives . Conduct regular risk assessments for solvent compatibility.

Q. How can this compound be utilized in the development of novel pharmaceutical intermediates?

  • Methodological Answer : Its hydroxyl and tetrahydrofuran moieties serve as scaffolds for nucleoside analogs or prodrugs. For example, structurally related compounds are used in antiviral agents, where fluorination (as seen in ) enhances metabolic stability . Collaborate with pharmacologists to evaluate bioactivity in vitro.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.